3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core benzene ring, followed by the introduction of the phenoxy and di(propan-2-yl) groups. The final steps involve the addition of the diaminomethylideneamino and carboximidamide groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-methyl-N-(propan-2-yl)benzenecarboximidamide
- Fluorinated pyridines
Uniqueness
Compared to similar compounds, 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C20H28ClN5O |
---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
3-(diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H27N5O.ClH/c1-11(2)14-10-15(26-13-8-6-5-7-9-13)18(25-20(23)24)16(12(3)4)17(14)19(21)22;/h5-12H,1-4H3,(H3,21,22)(H4,23,24,25);1H |
InChI-Schlüssel |
SGIKFMYPQKTTIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1C(=N)N)C(C)C)N=C(N)N)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.